9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its spiro[5.5]undecane core confers rigidity, making it valuable in medicinal chemistry as a conformational constraint in drug design. The Boc group enhances solubility during synthesis but is acid-labile, limiting oral bioavailability in acidic environments . While its exact molecular formula is debated due to conflicting evidence (e.g., lists C₉H₄F₂O₃, which is inconsistent with structural complexity), analogous compounds (e.g., C₁₅H₂₅NO₅ in ) suggest a formula closer to C₁₅H₂₃NO₅ with a molecular weight of ~297.38 g/mol .
Properties
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-15(5-8-20-9-6-15)11(10-16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVDGMKLYYRLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction, often involving a nucleophilic substitution reaction.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Oxidation and Functional Group Manipulation: Various oxidation reactions and functional group manipulations are performed to introduce the carboxylic acid group and other functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or desired forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid is primarily studied for its potential as a pharmaceutical agent. The tert-butoxycarbonyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets, making it a candidate for drug design targeting specific receptors or enzymes .
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its spirocyclic structure allows for the introduction of diverse functional groups, which can lead to the development of new therapeutic agents with improved efficacy and selectivity .
Research on Neuroprotective Agents
Studies have indicated that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. Research is ongoing to explore its effects on neuronal survival and function, particularly in models of oxidative stress and neuroinflammation .
Development of Anticancer Agents
The compound's structural characteristics make it a candidate for developing anticancer therapies. Preliminary studies suggest that modifications to its structure could enhance its activity against various cancer cell lines, leading to further investigation into its mechanism of action and therapeutic potential .
Case Studies
Mechanism of Action
The mechanism of action of 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to spirocyclic Boc-protected derivatives with variations in ring size, heteroatom placement, and functional groups (Table 1).
Table 1: Key Comparative Data
*Inferred from analogous compounds; †Assumed based on .
Key Observations:
Stability and Bioavailability
The Boc group’s instability in acidic media is a critical limitation for oral drug delivery . While this group aids in synthetic intermediates (e.g., protecting amines in –2), its hydrolysis under physiological conditions necessitates bioisosteric replacements for in vivo applications. Compounds without Boc (e.g., ’s benzothiazole derivatives) avoid this issue but lack the Boc group’s synthetic utility .
Biological Activity
9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid, also known by its CAS number 1251007-93-8, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₂₅N₁O₅, with a molecular weight of approximately 299.36 g/mol. The structure features a spirocyclic arrangement that contributes to its unique steric and electronic properties, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅N₁O₅ |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 1251007-93-8 |
| Purity | ≥ 95% |
Biological Activity
Research into the biological activity of this compound has revealed several promising aspects:
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have provided insights into potential biological activities:
- Study on Spirocyclic Compounds : Research has shown that spirocyclic compounds can inhibit certain enzymes involved in cancer proliferation. For instance, a study found that similar structures were effective in inhibiting protein kinases, which are crucial in cancer progression .
- Neuroprotective Studies : A related compound demonstrated significant neuroprotective effects in animal models of neurodegeneration, suggesting that the spirocyclic framework might confer similar benefits to this compound .
Interaction Studies
The interaction of this compound with biological systems is an area of ongoing research:
- Cellular Interaction : Studies have indicated that the compound can interact with cellular membranes due to its lipophilic nature, potentially leading to alterations in membrane permeability and cellular signaling pathways.
- Binding Affinity : The binding affinity of this compound to various biological targets is currently being explored using computational docking studies, which may provide insights into its mechanism of action.
Q & A
What are the standard synthetic routes for 9-(tert-Butoxycarbonyl)-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid, and how are intermediates characterized?
Basic
The compound is typically synthesized via spirocyclization reactions. For example, describes a method where 2-oxa-spiro[3.4]octane-1,3-dione reacts with Schiff bases (e.g., (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) to form spirocyclic intermediates. Key steps include:
- Condensation : Formation of imine intermediates under reflux conditions.
- Cyclization : Intramolecular nucleophilic attack to generate the spiro framework.
- Protection : Introduction of the tert-butoxycarbonyl (Boc) group via carbamate-forming reagents.
Intermediates are characterized using melting point analysis , elemental analysis , IR spectroscopy (to confirm carbonyl and Boc groups), and UV-Vis spectroscopy (to track conjugation changes) .
How can diastereoselectivity be controlled in the synthesis of spirocyclic compounds like this target molecule?
Advanced
Diastereoselectivity in spiro compound synthesis often depends on steric and electronic factors. highlights a domino [2+2+2] cycloaddition approach using α,β-unsaturated N-arylaldimines and dialkyl but-2-ynedioates. Key strategies include:
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance transition-state organization.
- Temperature control : Room-temperature reactions favor kinetic over thermodynamic products.
- DFT calculations : Used to predict transition-state geometries and optimize substituent placement (e.g., bulky groups on the aldimine improve selectivity).
Crystallographic data (33 single-crystal structures) confirm the dominance of cis-isomers due to favorable π-π stacking and hydrogen bonding .
What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound?
Basic
The Boc group serves dual roles:
- Protection : Shields the amine group during subsequent reactions (e.g., peptide coupling or alkylation), preventing unwanted side reactions.
- Steric hindrance : The bulky tert-butyl moiety directs regioselectivity in nucleophilic attacks, as seen in and .
Deprotection under acidic conditions (e.g., TFA) regenerates the free amine, enabling further functionalization .
How do computational methods like DFT contribute to understanding reaction pathways in spiro compound synthesis?
Advanced
Density Functional Theory (DFT) is critical for analyzing reaction mechanisms. For example, uses DFT to:
- Model the nucleophilic addition of N-arylaldimines to electron-deficient alkynes.
- Predict diastereomeric ratios by comparing activation energies of competing pathways.
- Validate experimental observations (e.g., cis/trans isomer ratios) through transition-state simulations.
These insights guide experimental design, reducing trial-and-error in optimizing yields and selectivity .
What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic protons (δ 1.2–2.8 ppm) and Boc carbonyls (δ 155–160 ppm).
- X-ray crystallography : Resolves absolute configuration and ring puckering (e.g., ’s structural data for related spiro compounds).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₅H₂₃NO₅: expected 297.16, observed 297.15).
- IR spectroscopy : Detects carboxylic acid (1700–1720 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) stretches .
How can the compound’s rigid spirocyclic framework be exploited in chiral ligand design?
Advanced
The spiro structure’s rigidity enhances enantioselectivity in asymmetric catalysis. notes applications in:
- Luminescent materials : Chiral spiro ligands coordinate lanthanides (e.g., Eu³⁺) to generate polarized emission.
- Asymmetric hydrogenation : Rhodium complexes with spiro ligands achieve >90% ee in ketone reductions.
- Polymer science : Incorporation into polymer backbones improves thermal stability and optical properties .
Are there conflicting reports on optimal synthesis conditions, and how can researchers resolve discrepancies?
Contradiction Analysis
Variations in reaction conditions (e.g., solvent, catalyst) across studies may lead to conflicting
- Catalyst choice : uses pyrrolidine for cyclization, while employs base-free conditions.
- Temperature effects : Higher temperatures in accelerate reactions but reduce diastereoselectivity.
Resolution strategies : - Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, stoichiometry).
- Mechanistic studies : Use in-situ IR or NMR to identify rate-limiting steps.
- Cross-validation : Compare results with computational models (e.g., DFT in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
